2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
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Description
2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C21H29N5O3S and its molecular weight is 431.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.19911098 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
A structurally similar compound, a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine, has been reported to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory, making it a potential target for Alzheimer’s disease treatment .
Mode of Action
The structurally similar compound mentioned above inhibits ache by binding to the enzyme and preventing it from hydrolyzing acetylcholine . This results in an increase in acetylcholine levels, which can enhance cognitive function .
Biochemical Pathways
By inhibiting ache, the compound could potentially affect the cholinergic pathway, which plays a crucial role in memory and learning .
Pharmacokinetics
Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
By inhibiting ache and increasing acetylcholine levels, the compound could potentially enhance cognitive function .
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-3-29-18-6-8-19(9-7-18)30(27,28)26-14-12-25(13-15-26)21-22-17(2)16-20(23-21)24-10-4-5-11-24/h6-9,16H,3-5,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSKWBKBVGNENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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